molecular formula C21H23N3O2 B7691718 N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7691718
M. Wt: 349.4 g/mol
InChI Key: DZUHFGZDTUJIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has gained significant attention in scientific research for its potential anticancer properties.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the production of type I interferons and other cytokines. This activation leads to the recruitment of immune cells to the tumor site and the destruction of tumor blood vessels, which ultimately leads to tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound induces the production of cytokines, including interferons, which leads to the activation of the immune system. Physiologically, this compound leads to the destruction of tumor blood vessels, which ultimately leads to tumor necrosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ability to induce tumor necrosis in a variety of cancer cell lines. However, one limitation of this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more stable analogs of this compound that can be used in aqueous solutions. Another area of research is the combination of this compound with other anticancer agents to enhance its effectiveness. Additionally, research is needed to better understand the mechanism of action of this compound and its potential use in clinical settings.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylbenzoyl chloride with m-tolylhydrazine to form the intermediate product, 2,3-dimethyl-N-(m-tolyl)benzohydrazide. This intermediate is then reacted with ethyl 4-bromobutyrate in the presence of a base to form this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer cells. This compound works by activating the immune system and inducing the production of cytokines, which leads to the destruction of tumor blood vessels.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-7-4-9-17(13-14)21-23-20(26-24-21)12-6-11-19(25)22-18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUHFGZDTUJIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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